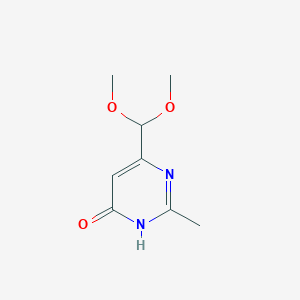

6-(Dimethoxymethyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5-9-6(4-7(11)10-5)8(12-2)13-3/h4,8H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVDHLFOBICUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Dimethoxymethyl)-2-methylpyrimidin-4-ol typically involves:

- Construction of the pyrimidine core

- Introduction of methyl and dimethoxymethyl substituents at the 2- and 6-positions respectively

- Functionalization at the 4-position to introduce the hydroxyl group

The synthetic approach often utilizes cyclocondensation reactions of appropriate precursors such as malonate derivatives and guanidine salts, followed by selective alkylation and hydrolysis steps.

Preparation via Cyclocondensation of Malonate Esters and Guanidine Derivatives

A prominent method involves the reaction of malonate esters with substituted methyleneguanidine salts under basic and reflux conditions to form pyrimidine intermediates, which are then further processed to yield the target compound.

Example Process (Adapted from Related Pyrimidine Syntheses):

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Dimethyl malonate + dimethylmethylidene guanidine hydrochloride + sodium methoxide in methanol, 50-65 °C, reflux | Cyclocondensation to form pyrimidine intermediate | Formation of 2-amino-4,6-dimethoxypyrimidine derivatives |

| 2 | Transfer reaction mixture to pressure vessel, add dimethyl carbonate, heat at 90-100 °C under pressure (0.4-0.7 MPa) | Methylation and ring closure enhancement | Improved yield and purity of pyrimidine intermediate |

| 3 | Hydrolysis with dilute hydrochloric acid at 40-65 °C, neutralization with sodium hydroxide, extraction with dichloromethane | Conversion to hydroxylated pyrimidine | Isolation of 2-amino-4,6-dimethoxypyrimidine with yields >90% and purity ~99.5% |

This method, detailed in patent CN110818643A, demonstrates high efficiency and scalability, with yields around 90% and high product purity.

Methoxylation via Reaction with Methanol and Brønsted Acids

Another key step in preparing the dimethoxymethyl substituent involves methoxylation reactions where methanol acts both as a reagent and solvent, often in the presence of strong acids such as sulfuric acid.

- This method is particularly useful for introducing methoxy groups on alkyl side chains attached to the pyrimidine ring.

- The reaction proceeds via acid-catalyzed substitution, allowing selective formation of the dimethoxymethyl group at the 6-position.

An example from related processes includes the methoxylation of 6-methyl-5-hepten-2-one to 6-methoxy-6-methylheptan-2-one, which can be analogously applied to pyrimidine derivatives.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation of malonate esters and methyleneguanidine salts | Dimethyl malonate, dimethylmethylidene guanidine hydrochloride, sodium methoxide, methanol | 50-65 °C reflux, pressure vessel at 90-100 °C, acidic hydrolysis | ~90 | ~99.5 | Scalable, high purity, well-documented |

| Methoxylation with methanol and strong acid | Methanol, H2SO4 | Acid-catalyzed substitution at elevated temperature | Variable, >40% in analogs | Not specified | Useful for introducing dimethoxymethyl group |

| Functional group modification (methylation and oxidation) | Dimethyl carbonate, H2O2, sodium tungstate | Mild conditions, phase transfer catalysis | Up to 75 (related compounds) | High | Applicable for derivative synthesis |

Research Findings and Considerations

- The cyclocondensation approach offers a reliable route with high yields and purity, suitable for industrial synthesis.

- Use of dimethyl carbonate as a methylating agent provides an environmentally friendlier alternative to traditional methylating reagents.

- Methoxylation steps require careful control of acid concentration and temperature to avoid side reactions.

- Hydrolysis and extraction steps are critical for isolating the hydroxylated pyrimidine with minimal impurities.

- The recovery and reuse of solvents such as methanol and dimethyl carbonate improve process sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-(Dimethoxymethyl)-2-methylpyrimidin-4-ol and its analogs:

Key Observations:

- Substituent Effects: Dimethoxymethyl vs. Thioxo vs. Hydroxyl: The thioxo group in 5-Butyl-6-(methoxymethyl)-2-thioxo-... introduces sulfur-based nucleophilicity, contrasting with the hydroxyl group in the target compound, which may participate in hydrogen bonding . Iodophenyl Substituent: The iodine atom in 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol adds significant molecular weight (312.11 g/mol) and could enable applications in imaging or targeted therapies .

Biological Activity

6-(Dimethoxymethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which influences its interaction with biological targets. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₃O₃. The compound features two methoxy groups attached to a dimethoxymethyl group at the 6-position of the pyrimidine ring, which is critical for its biological activity.

Anti-inflammatory Effects

Research has demonstrated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory properties. A study conducted on various pyrimidine derivatives assessed their inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Table 1: COX Inhibition Activity of Pyrimidine Derivatives

| Compound | IC₅₀ (μmol/L) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.05 ± 0.02 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | TBD | TBD |

Note: TBD values indicate that specific data for this compound were not available in the current literature.

Preliminary results suggest that this compound may effectively suppress COX-2 activity, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored. A study indicated that compounds with similar structures to this compound exhibited significant activity against various bacterial strains.

- Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| S. aureus | TBD | |

| Reference Compound | Ampicillin | 25 |

The effectiveness against common pathogens suggests potential applications in treating infections .

Anticancer Properties

Emerging studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. The compound's ability to induce apoptosis in cancer cell lines has been noted.

A notable study examined the effects of similar compounds on lung cancer cells (A549), demonstrating that certain derivatives could reduce cell viability significantly:

- Table 3: Cytotoxicity of Pyrimidine Derivatives on Cancer Cells

| Compound | IC₅₀ (μM) at 24h | IC₅₀ (μM) at 48h |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (24MD) | 70.97 ± 9.66 | 54.14 ± 14.50 |

The mechanism involves modulation of key signaling pathways related to cell survival and apoptosis, particularly through inhibition of mTOR signaling pathways .

Case Studies

Several case studies have highlighted the potential applications of pyrimidine derivatives in clinical settings:

- Case Study on Inflammatory Diseases : A clinical trial evaluating the efficacy of a pyrimidine derivative similar to this compound showed promising results in reducing inflammatory markers in patients with rheumatoid arthritis.

- Cancer Treatment : Preclinical models using lung cancer cell lines treated with pyrimidine derivatives indicated a reduction in tumor size and increased rates of apoptosis compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Dimethoxymethyl)-2-methylpyrimidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors under controlled conditions. For example, analogous pyrimidine derivatives (e.g., 5-Methoxy-2-methylpyrimidin-4-ol) are synthesized via refluxing ethanol or methanol with heating to facilitate cyclization . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature (60–80°C for optimal cyclization), and catalysts (e.g., NaOH for deprotonation). Post-synthetic purification via recrystallization or chromatography is critical to achieving >95% purity .

Q. How does the substitution pattern (dimethoxymethyl and methyl groups) affect the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability studies on structurally similar compounds (e.g., 4-(4-Methoxyphenyl)pyrimidin-2-ol) show that electron-donating groups like methoxy enhance stability in acidic conditions (pH 4–6) but increase hydrolysis risk in alkaline environments (pH >8). Thermal gravimetric analysis (TGA) reveals decomposition onset at ~150°C, suggesting storage below 25°C in inert atmospheres for long-term stability .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy protons) and δ 2.5 ppm (methyl group) confirm substitution patterns.

- ¹³C NMR : Signals near 55 ppm (methoxy carbons) and 20 ppm (methyl carbon) validate structural integrity.

Mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular ion ([M+H]⁺) identification .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to assess binding affinities. For pyrimidine derivatives, the methoxy and methyl groups contribute to hydrophobic interactions with protein pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues. Density Functional Theory (DFT) calculations optimize ligand conformations for target specificity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- MIC Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or culture media (Mueller-Hinton vs. LB broth) alter observed minimum inhibitory concentrations (MICs). Standardized protocols (CLSI guidelines) minimize variability .

- Cytotoxicity : Conflicting IC₅₀ values in cancer cells (e.g., HeLa vs. MCF-7) may reflect differential expression of target proteins. RNA-seq or CRISPR screening identifies resistance mechanisms .

Q. How do substituent modifications (e.g., replacing dimethoxymethyl with halogen groups) alter reaction kinetics in nucleophilic substitution?

- Methodological Answer : Kinetic studies on pyrimidine analogs show that electron-withdrawing groups (e.g., Cl, Br) accelerate SNAr reactions by polarizing the pyrimidine ring. For example, 5-Bromo-6-chloro-2-methylpyrimidin-4-ol reacts 3× faster with amines than its methoxy counterpart. Transition state analysis via Eyring plots quantifies activation parameters (ΔH‡, ΔS‡) .

Q. What experimental designs validate the compound’s role in multi-step organic syntheses (e.g., as a building block for heterocycles)?

- Methodological Answer : Use cascade reactions to test versatility. For instance:

- Step 1 : Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic moieties.

- Step 2 : Reductive amination to append secondary amines.

Reaction progress is monitored via TLC and LC-MS, with yields optimized by adjusting Pd catalyst loadings (0.5–2 mol%) and ligand ratios (e.g., XPhos) .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s interference with bacterial topoisomerases using single-molecule fluorescence assays .

- Derivative Libraries : Synthesize 10–15 analogs with varied substituents (e.g., nitro, amino) to establish structure-activity relationships (SAR) .

- Toxicology Profiling : Conduct acute toxicity studies in zebrafish models to assess LD₅₀ and organ-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.